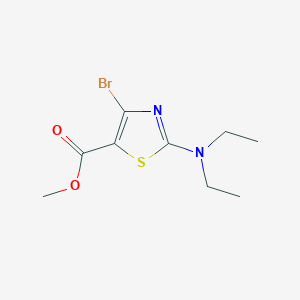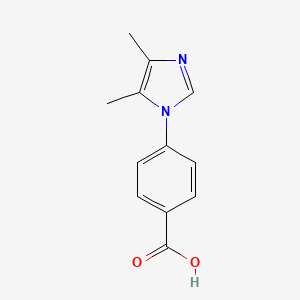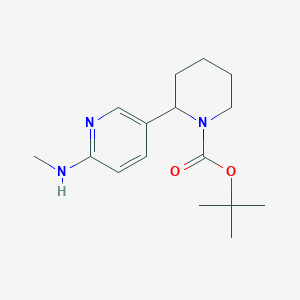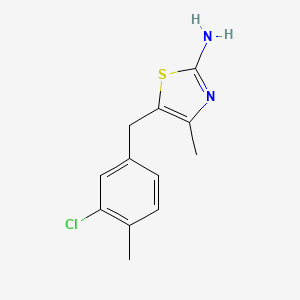
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a hydroxy group, and a cyclohexyl ring. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form a hydroxy acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxoacetic acid moiety may yield a hydroxy acid.
Scientific Research Applications
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((1S,3R,4R)-3-amino-4-hydroxycyclohexyl)-2-oxoacetic acid
- 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxycyclohexyl)-2-oxoacetic acid
- 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxopropanoic acid
Uniqueness
What sets 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[(1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-2-oxoacetic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8-6-7(4-5-9(8)15)10(16)11(17)18/h7-9,15H,4-6H2,1-3H3,(H,14,19)(H,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
XZIOOLWSFHNASG-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)

![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)




![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)


![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)
